Differential Modulation of Brain Prostaglandin Levels by PET vs. THC
In a comparative in vivo study in mice, the natural product (-)-cis-perrottetinene (cis-PET) and its synthetic diastereomer (-)-trans-PET both significantly reduced basal brain levels of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). This effect is in direct contrast to Δ⁹-trans-THC, which does not significantly alter these prostaglandin levels [1].
| Evidence Dimension | Modulation of basal brain prostaglandin levels |
|---|---|
| Target Compound Data | (-)-cis-perrottetinene (10 mg/kg, i.p.) significantly reduced PGD2 and PGE2 levels (quantified via LC-MS/MS) in mouse brain. |
| Comparator Or Baseline | Δ⁹-trans-tetrahydrocannabinol (Δ⁹-trans-THC) did not significantly alter brain PGD2 or PGE2 levels at an equi-active dose (10 mg/kg, i.p.) in the same assay. |
| Quantified Difference | PET diastereomers reduce brain prostaglandins; THC does not. |
| Conditions | In vivo mouse model, brain tissue analysis by LC-MS/MS following intraperitoneal (i.p.) administration of 10 mg/kg compound. |
Why This Matters
This differentiates PET from THC as a potential lead for conditions where CB1 activation with concurrent prostaglandin suppression is desirable, such as certain types of pain and neuroinflammation, thereby justifying procurement of PET over generic THC for these specific research applications.
- [1] Chicca, A., Schafroth, M. A., Reynoso-Moreno, I., Erni, R., Petrucci, V., Carreira, E. M., & Gertsch, J. (2018). Uncovering the psychoactivity of a cannabinoid from liverworts associated with a legal high. Science Advances, 4(10), eaat2166. View Source
